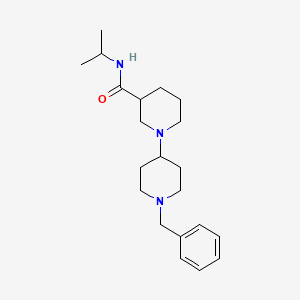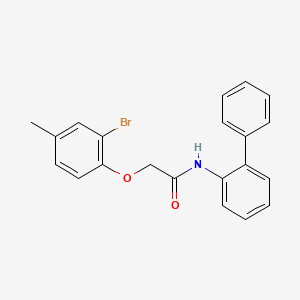![molecular formula C16H13ClN2OS B6105157 5-benzyl-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6105157.png)
5-benzyl-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one, commonly known as CPTH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPTH belongs to the class of thiazolidinone derivatives and has been extensively studied for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Mécanisme D'action
CPTH inhibits the activity of HATs, which are enzymes that acetylate histones, leading to chromatin remodeling and gene expression. Inhibition of HATs by CPTH leads to decreased gene expression of pro-inflammatory cytokines and increased apoptosis in cancer cells. CPTH also activates the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
CPTH has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). CPTH also induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In addition, CPTH has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CPTH in lab experiments is its specificity for inhibiting HATs, which makes it a useful tool for studying the role of histone acetylation in gene expression and disease pathogenesis. However, CPTH has limited water solubility, which can make it challenging to use in certain experimental settings. Additionally, the effects of CPTH may vary depending on the cell type and experimental conditions, which should be taken into consideration when interpreting results.
Orientations Futures
There are several potential future directions for research on CPTH. One area of interest is its potential use in combination therapy with other anti-cancer agents to enhance its efficacy. Another area of research is the development of more water-soluble derivatives of CPTH to improve its bioavailability and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of CPTH and its potential use in treating neurodegenerative diseases.
Méthodes De Synthèse
CPTH can be synthesized using various methods, including the reaction of 2-chlorobenzaldehyde with thiourea followed by the reaction with benzyl bromide and 2-mercaptoacetic acid. Another method involves the reaction of 2-chlorobenzaldehyde with thiourea followed by the reaction with benzylamine and 2-mercaptoacetic acid. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR, IR, and HPLC.
Applications De Recherche Scientifique
CPTH has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that CPTH inhibits the activity of histone acetyltransferases (HATs) and has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. CPTH has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propriétés
IUPAC Name |
5-benzyl-2-(2-chlorophenyl)imino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-12-8-4-5-9-13(12)18-16-19-15(20)14(21-16)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INUNSZMUASZIFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-hydroxy-3-(4-methoxy-2-{[(2-methoxy-2-methylpropyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6105086.png)
![2-(4-fluorobenzyl)-4-[(6-methyl-2-pyridinyl)methyl]morpholine](/img/structure/B6105096.png)
![2-(4-ethylphenyl)-4-[(4-methyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B6105103.png)
![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6105113.png)

![N-[5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide](/img/structure/B6105124.png)
![2-{1-(2-methylbenzyl)-4-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6105134.png)

![3-isopropyl-1-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6105141.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6105143.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)isonicotinamide 1-oxide](/img/structure/B6105150.png)
![2-[4-(3,5-difluorobenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6105155.png)
![2-(hydroxyimino)-3-[(4-nitrobenzoyl)hydrazono]-N-phenylbutanamide](/img/structure/B6105175.png)
![ethyl 7-cyclopropyl-3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6105179.png)